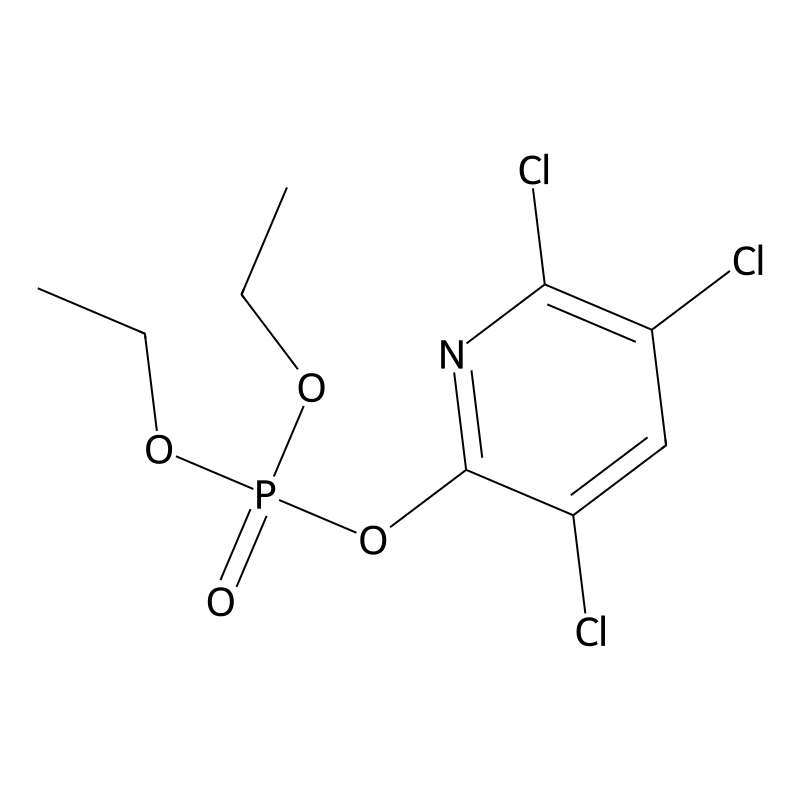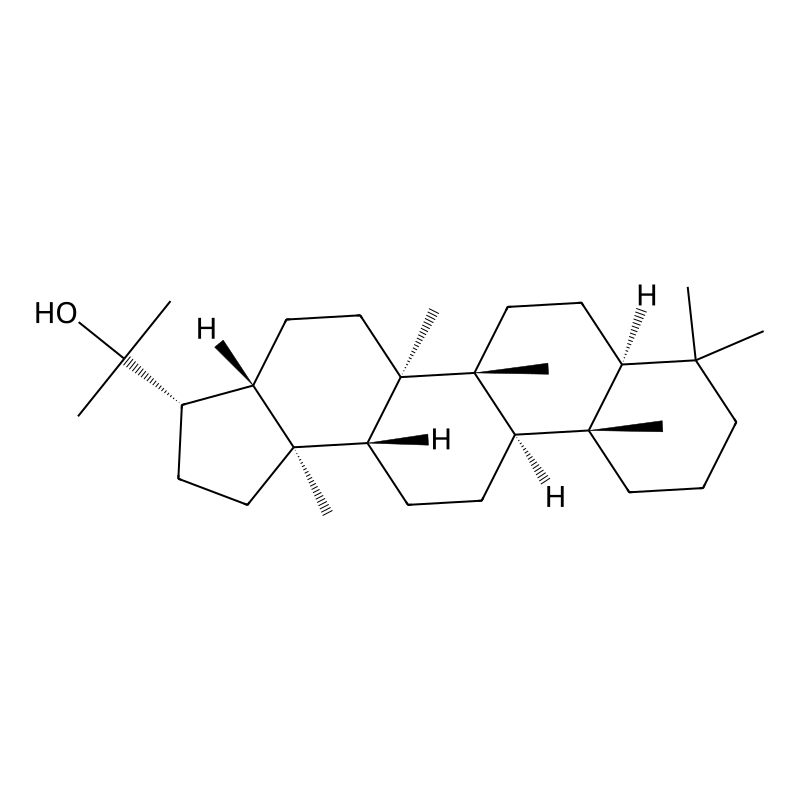Chlorpyrifos oxon

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chlorpyrifos oxon is an organophosphorus compound and a metabolite of chlorpyrifos, a widely used pesticide. The chemical structure of chlorpyrifos oxon is characterized by the presence of a phosphorus atom bonded to oxygen and sulfur, along with a trichloropyridine moiety. It is known for its high toxicity compared to its parent compound, chlorpyrifos, primarily due to its ability to irreversibly inhibit the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission by breaking down acetylcholine in the synaptic cleft .
Chlorpyrifos oxon acts as an acetylcholinesterase (AChE) inhibitor []. AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, chlorpyrifos oxon leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and disruption of nerve impulses []. This results in a variety of neurological symptoms, including tremors, paralysis, and respiratory failure in severe cases [].
Physical and Chemical Properties
Understanding Toxicity Mechanisms
One of the primary research applications of CPO is in understanding the toxicity mechanisms of chlorpyrifos. Both CPO and chlorpyrifos act by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. This inhibition disrupts normal nerve signaling, leading to various neurological symptoms in humans and animals. By studying CPO's interaction with AChE and its effects on nervous system function, researchers can gain insights into the potential risks associated with chlorpyrifos exposure [].
Investigating Environmental Fate and Persistence
Another research focus is CPO's environmental fate and persistence. Due to its higher water solubility compared to chlorpyrifos, CPO poses a potential threat to aquatic ecosystems. Researchers use CPO in studies to investigate its degradation pathways in water and soil, its potential for bioaccumulation in the food chain, and its overall environmental persistence [].
Developing Detection Methods
Accurate detection and quantification of CPO are crucial for monitoring environmental contamination and assessing potential human exposure. Researchers utilize CPO in developing and refining analytical methods, such as chromatography and mass spectrometry, for sensitive and reliable detection in various environmental matrices [].
- Hydrolysis: Chlorpyrifos oxon can hydrolyze in aqueous solutions, with half-lives varying based on pH levels; for instance, it has a half-life of approximately 20.9 days at pH 8 .
- Nucleophilic Attack: The compound can react with nucleophiles such as lysine residues in proteins, leading to the formation of isopeptide bonds. This reaction is significant for understanding its neurotoxic effects, as it promotes protein aggregation .
- Oxidation: In environmental conditions, chlorpyrifos can be oxidized to form chlorpyrifos oxon, which is more toxic than the parent compound. This transformation is enhanced by hydroxyl radicals present in the atmosphere .
Chlorpyrifos oxon exhibits potent biological activity primarily through its mechanism of inhibiting acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission and potentially leading to symptoms of poisoning such as muscle twitching, respiratory distress, and even death at high exposures . Additionally, studies have indicated that chlorpyrifos oxon can induce isopeptide bond formation in human butyrylcholinesterase, contributing to protein aggregation and possible neurodegenerative effects .
Chlorpyrifos oxon is synthesized through the oxidation of chlorpyrifos. The industrial synthesis involves the reaction of 3,5,6-trichloro-2-pyridinol with O,O-diethyl phosphorochloridothioate. Upon exposure to oxidizing agents or under certain environmental conditions, chlorpyrifos can convert into chlorpyrifos oxon .
Research has shown that chlorpyrifos oxon interacts with various biological systems:
- Enzyme Inhibition: It binds irreversibly to acetylcholinesterase and butyrylcholinesterase enzymes, disrupting normal neurotransmission processes .
- Genetic Variability: Studies indicate that genetic variations in paraoxonase 1 (PON1), an enzyme involved in detoxifying organophosphates, may influence individual susceptibility to chlorpyrifos oxon toxicity .
- Environmental Impact: Chlorpyrifos oxon's persistence in the environment raises concerns about its effects on non-target organisms and ecosystems .
Several compounds share structural and functional similarities with chlorpyrifos oxon. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| Chlorpyrifos | Organophosphate | Acetylcholinesterase inhibitor | Moderate |
| Paraoxon | Organophosphate | Acetylcholinesterase inhibitor | High |
| Diazinon | Organophosphate | Acetylcholinesterase inhibitor | Moderate to High |
| Malathion | Organophosphate | Acetylcholinesterase inhibitor | Moderate |
| Dichlorvos | Organophosphate | Acetylcholinesterase inhibitor | Moderate |
Chlorpyrifos oxon's distinctiveness lies in its higher toxicity compared to other organophosphates like chlorpyrifos itself and diazinon. Its ability to form stable covalent bonds with proteins further enhances its neurotoxic potential, making it a subject of extensive research regarding health impacts and regulatory measures .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
Other CAS
Metabolism Metabolites
Chlorpyrifos-oxon is a known human metabolite of Chlorpyrifos.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.








